![molecular formula C37H41F7N4O12 B13849744 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanal-d14, also known as deuterated heptanal, is a deuterium-labeled compound with the molecular formula CD3(CD2)5COD. It is a derivative of heptanal, where all hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
Heptanal-d14 can be synthesized through the deuteration of heptanal. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of heptanal-d14 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through distillation or other separation techniques to achieve high isotopic purity .
化学反応の分析
Types of Reactions
Heptanal-d14 undergoes various chemical reactions, including:
Oxidation: Heptanal-d14 can be oxidized to heptanoic acid-d14 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of heptanal-d14 with reducing agents like sodium borohydride or lithium aluminum hydride yields heptanol-d14.
Substitution: Heptanal-d14 can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Heptanoic acid-d14
Reduction: Heptanol-d14
Substitution: Various substituted heptanal derivatives
科学的研究の応用
Heptanal-d14 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of heptanal in different chemical environments.
Biology: Heptanal-d14 is employed in metabolic studies to trace the incorporation and transformation of heptanal in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of heptanal and its derivatives.
Industry: Heptanal-d14 is used in the development of fragrances and flavors, as well as in the synthesis of other deuterated compounds .
作用機序
The mechanism of action of heptanal-d14 involves its interaction with various molecular targets and pathways. In biological systems, heptanal-d14 can inhibit the growth of certain fungi by inducing oxidative stress and disrupting cellular processes. This is achieved through the accumulation of reactive oxygen species (ROS) and the activation of stress response pathways .
類似化合物との比較
Heptanal-d14 is compared with other deuterated aldehydes such as hexanal-d12 and octanal-d16. While all these compounds are used in isotopic labeling studies, heptanal-d14 is unique due to its specific chain length and reactivity. This makes it particularly useful in studies involving medium-chain aldehydes .
List of Similar Compounds
- Hexanal-d12
- Octanal-d16
- Nonanal-d18 .
特性
分子式 |
C37H41F7N4O12 |
|---|---|
分子量 |
866.7 g/mol |
IUPAC名 |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate |
InChI |
InChI=1S/C23H21F7N4O3.C14H20O9/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18;1-6-10(21-7(2)15)11(22-8(3)16)12(23-9(4)17)13(20-6)14(18)19-5/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35);6,10-13H,1-5H3/t12-,19+,20-;6-,10?,11?,12+,13?/m10/s1 |
InChIキー |
DMZDDMHFVJYGAN-FNGQWISYSA-N |
異性体SMILES |
C[C@H]1C(C([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
正規SMILES |
CC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


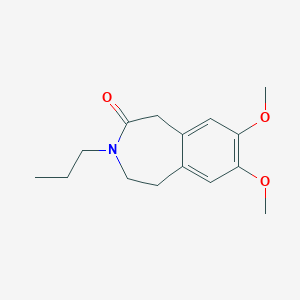
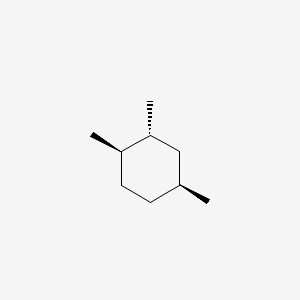
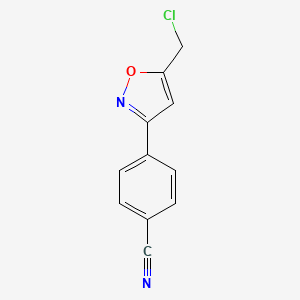
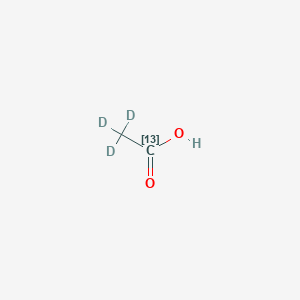
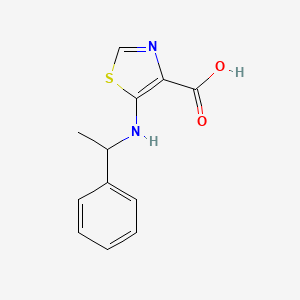
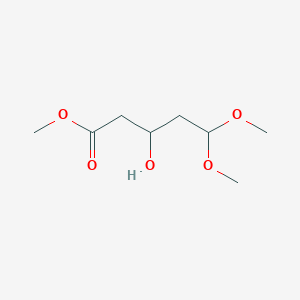

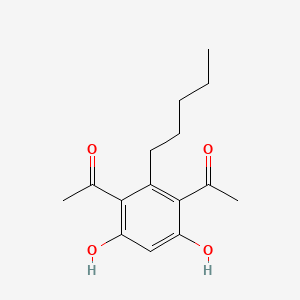
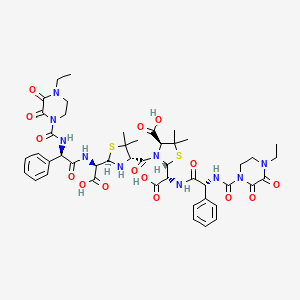
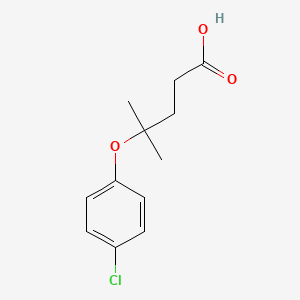
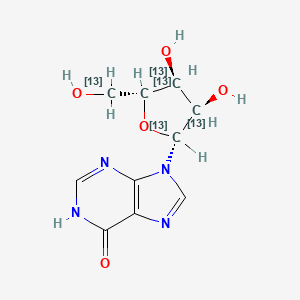
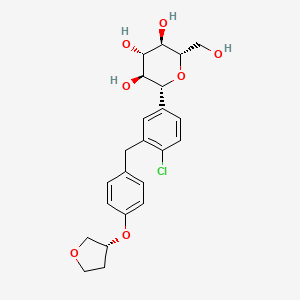
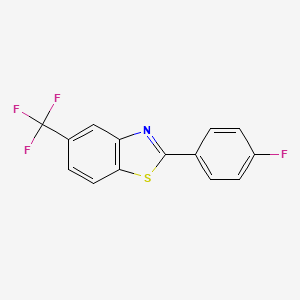
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
